2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-5-32-21-12-10-19(14-22(21)31-4)25-26-23(33-28-25)15-29-24(30)13-11-20(27-29)18-8-6-17(7-9-18)16(2)3/h6-14,16H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYNBSSUACBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridazinone moiety. Common reagents used in these reactions include ethyl 4-ethoxy-3-methoxybenzoate, hydrazine hydrate, and isopropylbenzene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, it has demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Properties : Research indicates that this compound has cytotoxic effects on several cancer cell lines, including human colon adenocarcinoma (HT-29) and gastric carcinoma (GXF 251). The IC50 values range from 1.143 µM to 9.27 µM, indicating its potential as an anticancer agent. The mechanism involves inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer development.
- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests its potential as an anti-inflammatory agent.
Coordination Chemistry
In coordination chemistry, this compound serves as a valuable ligand due to its ability to form stable complexes with various metal ions. This property is significant for developing new catalysts and materials with specific electronic properties.
Materials Science
The compound is also utilized in developing advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymers and Dyes : The compound can be incorporated into polymer matrices or used as a dye due to its chromophoric properties.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against several cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis in HT-29 cells through the modulation of signaling pathways related to cell survival and death. The research highlighted the importance of structural modifications in enhancing the anticancer efficacy of oxadiazole derivatives.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.
Summary Table of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Effective against various pathogens; cytotoxicity in cancer cell lines |
| Coordination Chemistry | Ligand for metal complexes | Useful in catalysis and material development |
| Materials Science | Organic semiconductors, polymers | Potential in OLEDs and photovoltaic devices |
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs with shared heterocyclic cores and substituent variations (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Sulfonamide and triazole substituents (e.g., ) are associated with enzyme inhibition (e.g., COX-2, antifungal targets), but the oxadiazole group in the target compound lacks direct mechanistic data.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of oxadiazole and pyridazinone precursors, akin to methods for triazole-pyridazinone hybrids . By contrast, pyrrolothiazolopyrimidines require cyclocondensation, which may limit scalability.
Stability and Solubility: Dihydropyridazinones generally exhibit moderate aqueous solubility (<50 µg/mL at pH 7.4), but the isopropyl group in the target compound could reduce solubility relative to sulfonamide derivatives .
Biological Activity
The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization of Hydrazides : This step often employs dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions to form the oxadiazole ring.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the oxadiazole ring, leading to various derivatives that may exhibit enhanced biological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could interact with various cellular receptors, altering downstream signaling pathways that control cell growth and immune responses .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for some derivatives, indicating potent antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 0.5 | Staphylococcus aureus |
| Derivative B | 1.0 | Escherichia coli |
Study 2: Anti-inflammatory Mechanisms
An experimental model using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced TNF-alpha levels by approximately 70%, highlighting its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment | 45 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction intermediates?
- Answer : The compound is synthesized via multi-step organic reactions, including:
- Oxidation/Reduction : Functional group transformations (e.g., ketone formation or alcohol reduction) to introduce key substituents .
- Substitution : Electrophilic aromatic substitution on the oxadiazole and pyridazone rings to attach the 4-ethoxy-3-methoxyphenyl and 4-isopropylphenyl groups .
- Cyclization : Formation of the 1,2,4-oxadiazole ring under controlled temperature and catalyst conditions (e.g., using ammonium persulfate or DMDAAC as reported in analogous syntheses) .
- Key Intermediates :
- 3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde.
- 6-(4-Isopropylphenyl)-2,3-dihydropyridazin-3-one.
Q. What analytical techniques are most effective for confirming the compound’s structural integrity and purity?
- Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of crystal packing and bond angles (as demonstrated in structurally similar pyridazinone derivatives) .
- HPLC : To assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and scalability?
- Answer :
- Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
- Case Study : In flow-chemistry syntheses of analogous heterocycles, optimizing residence time and reagent stoichiometry improved yields by 20–30% .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Answer :
- DFT Refinement : Recalculate electronic properties (e.g., HOMO-LUMO gaps) with solvent-effect corrections and compare with experimental UV-Vis spectra .
- Cross-Validation : Use multiple techniques (e.g., IR and Raman spectroscopy) to confirm vibrational modes of functional groups like the oxadiazole ring .
- Example : Discrepancies in H NMR chemical shifts were resolved by simulating solvent-dependent shielding effects using Gaussian09 .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
- SAR Analysis : Modify substituents (e.g., replacing isopropyl with cyclopropyl) and calculate binding energy trends .
Q. How to design analogs for structure-activity relationship (SAR) studies while maintaining synthetic feasibility?
- Answer :
- Core Modifications : Replace the oxadiazole ring with triazolo[4,3-b]pyridazine to evaluate electronic effects on bioactivity .
- Substituent Libraries : Synthesize derivatives with varying alkoxy groups (e.g., ethoxy vs. methoxy) and assess logP/solubility trade-offs .
- High-Throughput Screening : Use automated parallel synthesis to generate 20–50 analogs per batch for rapid SAR profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
